Tiopronin 13C D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

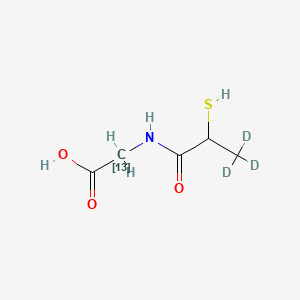

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-HZPPXAECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)N[13CH2]C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Gold Standard in Bioanalysis: A Technical Guide to Tiopronin-13C, D3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Tiopronin-13C, D3 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Tiopronin in biological matrices by mass spectrometry. Tiopronin, a thiol-containing drug, is primarily used in the treatment of cystinuria, a genetic disorder that leads to the formation of cystine kidney stones.[1] Accurate quantification of Tiopronin is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a SIL-IS like Tiopronin-13C, D3 is considered the "gold standard" in bioanalysis, offering unparalleled accuracy and precision.[2]

The Principle of Stable Isotope Dilution and the Superiority of Tiopronin-13C, D3

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample at the beginning of the analytical process.[3] This internal standard, ideally a stable isotope-labeled version of the analyte, experiences the same sample preparation losses, matrix effects, and instrument variability as the endogenous analyte.[2] By measuring the ratio of the signal from the analyte to the signal from the internal standard, these variations can be effectively normalized, leading to highly accurate and precise quantification.

Tiopronin-13C, D3 is an ideal internal standard for Tiopronin analysis due to its key characteristics:

-

Chemical Identity: It is chemically identical to Tiopronin, ensuring that it behaves in the same manner during extraction, chromatography, and ionization.[4]

-

Mass Difference: The incorporation of one Carbon-13 atom and three deuterium atoms results in a distinct mass difference, allowing it to be differentiated from the unlabeled Tiopronin by the mass spectrometer.

-

Co-elution: It co-elutes chromatographically with Tiopronin, meaning they experience the same matrix effects at the same point in time during analysis.[5]

-

High Stability: Carbon-13 labeling provides high chemical stability with no risk of isotopic exchange, which can sometimes be a concern with deuterium-only labeled standards.[6]

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like Tiopronin-13C, D3 generally results in superior analytical method performance compared to methods using structural analogs or no internal standard. While specific validation data for Tiopronin-13C, D3 is not extensively published, the performance is expected to be comparable or superior to methods using Tiopronin-d3. Below is a comparative summary of performance characteristics from various LC-MS/MS methods for Tiopronin quantification.

| Method Parameter | Method using Tiopronin-d3 IS | Method using Fudosteine IS | Method without Derivatization (IS not specified) | Method using Acetaminophen IS |

| Linearity Range | 50 - 5000 ng/mL | 78 - 10,000 ng/mL[7] | 40 - 5000 ng/mL[8] | 5 - 500 ng/mL[9] |

| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 78 ng/mL[7] | 40 ng/mL[8] | 5 ng/mL[9] |

| Intra-day Precision (%CV) | ≤ 10.5 | ≤ 10.49[7] | < 12.9[8] | < 15[9] |

| Inter-day Precision (%CV) | ≤ 11.3 | ≤ 10.49[7] | < 12.9[8] | < 15[9] |

| Intra-day Accuracy (% Nominal) | 87.8 to 117 | Not Reported | Within 5.6% RE[8] | < 15[9] |

| Inter-day Accuracy (% Nominal) | 91 to 105 | Not Reported | Within 5.6% RE[8] | < 15[9] |

| Recovery (%) | 93.2 - 104 | > 85 | Not Reported | Not Reported |

RE: Relative Error. Data compiled from multiple sources.[5][7][8][9]

Experimental Protocols

The following is a representative protocol for the quantification of total Tiopronin in human plasma using Tiopronin-13C, D3 as an internal standard, based on established bioanalytical methods for Tiopronin and its deuterated analogs.[3][10][11]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Tiopronin and Tiopronin-13C, D3 in a suitable solvent such as methanol.

-

Working Solutions: Prepare serial dilutions of the Tiopronin stock solution to create working solutions for calibration standards and quality control (QC) samples. A working solution of the internal standard is also prepared at a concentration suitable for spiking into the plasma samples.[6]

Sample Preparation

Due to the reactive nature of Tiopronin's thiol group, which can form disulfides, a reduction step is often necessary to accurately measure the total drug concentration.[12]

-

To a 100 µL aliquot of human plasma, add 10 µL of the Tiopronin-13C, D3 internal standard working solution.

-

Add a reducing agent, such as a freshly prepared 100 mM Dithiothreitol (DTT) solution, and incubate to cleave any disulfide bonds.[12]

-

Perform protein precipitation by adding an organic solvent like acetonitrile or methanol (e.g., 400 µL), often containing 0.1% formic acid.[11]

-

Vortex the samples vigorously for approximately 1 minute to ensure complete protein precipitation.[3]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

-

Transfer the clear supernatant to a new tube or a 96-well plate.

-

The supernatant can either be injected directly or evaporated to dryness and reconstituted in the initial mobile phase.[11]

LC-MS/MS Conditions

The following are typical starting parameters for LC-MS/MS analysis and should be optimized for the specific instrumentation used.

| Parameter | Typical Setting |

| LC System | HPLC or UHPLC system[11] |

| Column | Reversed-phase C18 or C8 column (e.g., Gemini C6-Phenyl C18, 3 µm, 4.6x50 mm)[5][11] |

| Mobile Phase A | 0.1% Formic acid in water[5] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile:methanol (e.g., 25:75 v/v)[5] |

| Flow Rate | 0.5 - 1.0 mL/min[11] |

| Elution | Isocratic or gradient elution[2] |

| Injection Volume | 5 - 10 µL[11] |

| Mass Spectrometer | Triple quadrupole mass spectrometer[11] |

| Ionization Mode | Negative Electrospray Ionization (ESI)[12] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[13] |

MRM Transitions

The specific precursor and product ion masses (m/z) for Tiopronin and Tiopronin-13C, D3 need to be determined by direct infusion of the standard compounds into the mass spectrometer. The following are recommended starting points for negative ion mode:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Tiopronin | 162.0 | 75.0 |

| Tiopronin-13C, D3 | 166.2 | ~78.0 (to be optimized) |

Note: The precursor ion for Tiopronin-13C, D3 will have a +4 Da shift compared to Tiopronin. The product ion will also be shifted and requires optimization.

Visualizations

Experimental Workflow

The general workflow for the quantification of Tiopronin using Tiopronin-13C, D3 as an internal standard is depicted below.

Caption: Bioanalytical workflow for Tiopronin quantification.

Mechanism of Action of Tiopronin

Tiopronin's therapeutic effect in cystinuria is not mediated through a complex signaling pathway but rather through a direct chemical reaction. It acts as a reducing agent, undergoing a thiol-disulfide exchange with the sparingly soluble cystine to form a more water-soluble mixed disulfide complex of Tiopronin and cysteine.[14] This reduces the concentration of free cystine in the urine, thereby preventing the formation of kidney stones.[1]

Caption: Tiopronin's thiol-disulfide exchange with cystine.

Conclusion

The use of Tiopronin-13C, D3 as an internal standard provides a robust, accurate, and precise method for the quantification of Tiopronin in biological samples via mass spectrometry. Its properties as a stable isotope-labeled analog that is chemically identical to the analyte make it the superior choice for correcting analytical variability. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to implement high-quality bioanalytical methods essential for the advancement of clinical and preclinical studies involving Tiopronin.

References

- 1. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. reference.medscape.com [reference.medscape.com]

Applications of Labeled Tiopronin in Pharmacokinetic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of isotopically labeled tiopronin in pharmacokinetic research. We delve into the methodologies for quantitative analysis, present key pharmacokinetic data, and explore the metabolic pathways and potential pharmacodynamic interactions of tiopronin. This document is intended to serve as a valuable resource for professionals involved in the development and study of thiol-based pharmaceuticals.

Introduction to Labeled Tiopronin in Pharmacokinetics

Isotopically labeled compounds are indispensable tools in modern drug development, offering unparalleled precision and accuracy in the study of a drug's absorption, distribution, metabolism, and excretion (ADME). In the context of tiopronin, a thiol-containing drug used in the management of cystinuria, labeled analogues play a crucial role in delineating its pharmacokinetic profile.

The most common applications involve stable-isotope labeled tiopronin, such as deuterium-labeled tiopronin (Tiopronin-d3), and radiolabeled versions, typically with Carbon-14 (¹⁴C). Stable-isotope labeled tiopronin is the gold standard for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays, ensuring high accuracy and precision by correcting for variations during sample processing and analysis.[1][2] Radiolabeled tiopronin is essential for conducting mass balance, tissue distribution, and comprehensive metabolite profiling studies, allowing for a complete understanding of the drug's fate in the body.[3][4][5][6][7][8][9]

Quantitative Data on Tiopronin Pharmacokinetics

The use of labeled tiopronin as an internal standard has facilitated the accurate determination of its pharmacokinetic parameters in healthy human subjects. The following tables summarize key data from studies on orally administered tiopronin.

Table 1: Pharmacokinetic Parameters of Oral Tiopronin in Healthy Adults

| Parameter | Value | Reference |

| Cmax (Peak Plasma Concentration) | 3.27 - 3.54 mg/L | [10] |

| Tmax (Time to Peak Plasma Concentration) | 3 - 6 hours | [11][12] |

| AUC₀-₉₆ (Area Under the Curve) | 17.6 - 18.2 mg·h/L | [10] |

| Terminal Half-life (t½) | 53 hours (total tiopronin) | [11] |

| Apparent Volume of Distribution (Vd/F) | 455 L (total tiopronin) | [11] |

| Absolute Bioavailability (F) | 47 - 63% | [10][11] |

| Protein Binding | Extensive | [10][11] |

Table 2: Excretion Profile of Oral Tiopronin in Healthy Adults

| Route of Excretion | Percentage of Dose | Timeframe | Reference |

| Urinary Excretion (Unchanged drug & metabolites) | ~74% | within the first 6 hours | [10][11] |

| Urinary Excretion (Unchanged drug & metabolites) | ~98% | within 12 hours | [10][11] |

| Total Urinary Excretion | 100% | - | [1][3] |

Experimental Protocols

Quantification of Tiopronin in Human Plasma using LC-MS/MS with a Labeled Internal Standard

This protocol is a representative method for the accurate quantification of tiopronin in human plasma, utilizing deuterium-labeled tiopronin (Tiopronin-d3) as an internal standard.

3.1.1. Materials and Reagents

-

Human plasma (with anticoagulant)

-

Tiopronin analytical standard

-

Tiopronin-d3 (internal standard)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent[1][10]

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

3.1.2. Sample Preparation

-

Reduction: To measure total tiopronin (free and disulfide-bound), a reduction step is necessary. To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of a 100 mM DTT solution.

-

Incubation: Vortex the mixture and incubate at 37°C for 30 minutes to reduce the disulfide bonds.[1]

-

Internal Standard Spiking: Add 50 µL of the Tiopronin-d3 working solution to each sample.

-

Protein Precipitation: Add 300 µL of acidified acetonitrile (0.1% formic acid) to precipitate plasma proteins. Vortex vigorously for 1 minute.[1]

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

3.1.3. LC-MS/MS Analysis

-

Chromatographic Separation: Employ a C18 reverse-phase HPLC column with a gradient elution using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for both tiopronin and Tiopronin-d3.

-

Quantification: Determine the concentration of tiopronin in the samples by comparing the peak area ratio of tiopronin to Tiopronin-d3 against a calibration curve prepared in the same biological matrix.

Protocol for a ¹⁴C-Tiopronin ADME Study in Rats

This section outlines a general protocol for a comprehensive in vivo ADME study using ¹⁴C-labeled tiopronin in a rodent model, typically rats.

3.2.1. Study Design

-

Animals: Male Sprague-Dawley rats.

-

Dose Administration: A single oral gavage of ¹⁴C-tiopronin, formulated in a suitable vehicle. A typical dose might be 10 mg/kg containing 100 µCi/kg of radioactivity.

-

Sample Collection: House animals in metabolic cages for the collection of urine, feces, and expired air at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, and 96-120 hours) post-dose. Blood samples are also collected at various time points.

3.2.2. Mass Balance and Excretion Routes

-

Urine: Measure the total volume of urine collected at each interval and take triplicate aliquots for analysis by Liquid Scintillation Counting (LSC).

-

Feces: Homogenize the total fecal collection for each interval with water. Process triplicate aliquots of the homogenate by sample oxidation followed by LSC.

-

Expired Air: Use a trapping system (e.g., with Carbo-Sorb®) to collect expired ¹⁴CO₂. Sample the trapping solution at each interval and measure radioactivity by LSC.

-

Carcass: At the end of the collection period, analyze the remaining carcass for residual radioactivity.

-

Calculation: Determine the percentage of the administered radioactive dose recovered in each matrix to establish the mass balance and primary routes of excretion.

3.2.3. Tissue Distribution (Quantitative Whole-Body Autoradiography - QWBA)

-

Dosing and Euthanasia: Administer a single oral dose of ¹⁴C-tiopronin to a separate cohort of rats. At selected time points post-dose, euthanize the animals and freeze them.

-

Sectioning: Embed the frozen carcasses and collect thin sagittal sections using a cryomicrotome.

-

Imaging: Expose the sections to a phosphor imaging plate.

-

Quantification: Scan the imaging plate and quantify the radioactivity concentrations in various tissues by comparing the signal against a co-exposed radioactive standard curve. This will provide a visual and quantitative map of the drug's distribution.

Metabolic Pathways and Signaling Interactions

Metabolic Fate of Tiopronin

The metabolism of tiopronin is primarily characterized by two key pathways:

-

Thiol-Disulfide Exchange: The primary mechanism of action of tiopronin involves a thiol-disulfide exchange with cystine, forming a more water-soluble tiopronin-cysteine mixed disulfide. This is crucial for its therapeutic effect in cystinuria.

-

Hydrolysis: A smaller fraction (10-15%) of tiopronin undergoes hydrolysis to form its principal metabolite, 2-mercaptopropionic acid (2-MPA).[1]

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of tiopronin, from the initial planning stages to final data analysis.

Plausible Interaction with the HIF-1α Signaling Pathway

While direct studies on the effect of tiopronin on the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway are limited, a plausible mechanism can be proposed based on its antioxidant properties. The thioredoxin (Trx) system is known to regulate HIF-1α activity.[13] As a thiol antioxidant, tiopronin may influence the cellular redox state, which in turn could modulate the Trx system and subsequently affect HIF-1α signaling.

Under normoxic (normal oxygen) conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase and subsequent degradation by the proteasome. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of target genes such as vascular endothelial growth factor (VEGF). The Trx system can influence this process, and by extension, thiol-containing compounds like tiopronin may play a modulatory role.

Conclusion

The use of labeled tiopronin, particularly deuterium-labeled and ¹⁴C-labeled analogues, is fundamental to the comprehensive pharmacokinetic evaluation of this important therapeutic agent. Stable isotope-labeled internal standards provide the necessary accuracy for bioanalytical methods, while radiolabeled compounds are essential for definitive ADME studies. The detailed protocols and data presented in this guide offer a framework for researchers to design and execute robust pharmacokinetic studies, contributing to a deeper understanding of tiopronin's disposition and its potential interactions with key cellular signaling pathways. Further research into the specific enzymes of tiopronin metabolism and its direct effects on pathways like HIF-1α will continue to refine our understanding and optimize its clinical use.

References

- 1. ClinPGx [clinpgx.org]

- 2. [Tissue distribution of 14C-tetroxoprim in the rat (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Whole-body Autoradiography (QWBA) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Quantitative whole-body autoradiography: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Whole-body tissue distribution of total radioactivity in rats after oral administration of [¹⁴C]-bilastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioivt.com [bioivt.com]

- 9. Urinary excretion of free cystine and the tiopronin-cysteine-mixed disulfide during long term tiopronin treatment of cystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Human Metabolome Database: Showing metabocard for tiopronin (HMDB0259104) [hmdb.ca]

- 11. Simultaneous determination of tiopronin and its primary metabolite in plasma and ocular tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The fate of thiopurine metabolites after switching to low‐dose thiopurine with allopurinol or thioguanine in IBD patients: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of HIF-1α activity by overexpression of thioredoxin is independent of thioredoxin reductase status - PubMed [pubmed.ncbi.nlm.nih.gov]

understanding Tiopronin 13C D3 mechanism of action as a tracer

An In-Depth Technical Guide to the Mechanism of Action of Tiopronin-13C,d3 as a Tracer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of isotopically labeled Tiopronin (Tiopronin-13C,d3) as a tracer in metabolic and pharmacokinetic studies. By incorporating stable isotopes, this tracer allows for precise quantification and differentiation of the parent drug and its metabolites from endogenous compounds.

Introduction to Tiopronin

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria. Its therapeutic effect stems from its ability to undergo a thiol-disulfide exchange reaction with cystine, breaking the disulfide bond and forming a more soluble mixed disulfide of Tiopronin-cysteine. This process effectively reduces the concentration of sparingly soluble cystine in the urine, thereby preventing the formation of cystine kidney stones.

The use of an isotopically labeled version, such as Tiopronin-13C,d3, provides a powerful tool for researchers to investigate its pharmacokinetics, metabolism, and distribution without altering its chemical properties and biological activity.

Mechanism of Action as a Tracer

The fundamental principle behind using Tiopronin-13C,d3 as a tracer lies in the stability of its isotopic labels and the ability of modern analytical techniques, primarily mass spectrometry, to differentiate between the labeled and unlabeled forms of the molecule. The carbon-13 (13C) and deuterium (d3 or 2H3) isotopes increase the mass of the Tiopronin molecule by a known amount without significantly impacting its chemical reactivity or biological function.

When Tiopronin-13C,d3 is introduced into a biological system, it follows the same metabolic pathways as the unlabeled drug. By tracking the mass-shifted ions corresponding to the labeled parent drug and its metabolites, researchers can:

-

Quantify drug absorption, distribution, metabolism, and excretion (ADME) with high precision.

-

Differentiate between the administered drug and any endogenous, structurally similar compounds.

-

Elucidate metabolic pathways by identifying novel metabolites that retain the isotopic label.

-

Conduct "microdosing" studies where a small, sub-therapeutic dose of the labeled drug can be tracked.

The following diagram illustrates the general workflow of a tracer study using Tiopronin-13C,d3.

Figure 1: A generalized experimental workflow for a tracer study involving Tiopronin-13C,d3.

Metabolism of Tiopronin

Tiopronin undergoes extensive metabolism in the body. The primary metabolic pathway involves the thiol group (-SH), which is the active moiety of the drug. Key metabolic transformations include:

-

Thiol-Disulfide Exchange: The most critical reaction for its therapeutic effect, where Tiopronin reacts with cystine to form a mixed disulfide.

-

Oxidation: The thiol group can be oxidized to form a disulfide of Tiopronin (Tiopronin-dimer) or further oxidized metabolites.

-

S-methylation: The thiol group can be methylated to form S-methyl-tiopronin.

The use of Tiopronin-13C,d3 allows for the precise tracking of these metabolic transformations. For example, the detection of a mass-shifted S-methyl metabolite would confirm this metabolic pathway for the administered drug.

The signaling pathway below illustrates the metabolic fate of Tiopronin.

Figure 2: The primary metabolic pathways of Tiopronin.

Experimental Protocols

A typical experimental protocol for a Tiopronin-13C,d3 tracer study would involve the following steps:

4.1. Dosing and Sample Collection

-

Subjects: Human volunteers or animal models.

-

Dose Administration: Oral or intravenous administration of a known quantity of Tiopronin-13C,d3.

-

Sample Collection: Serial blood samples (plasma or whole blood) and urine samples are collected at predetermined time points.

4.2. Sample Preparation

-

Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like acetonitrile or methanol.

-

Solid Phase Extraction (SPE): For more complex matrices or lower concentrations, SPE may be used to clean up and concentrate the analytes.

-

Derivatization: To improve chromatographic separation and mass spectrometric detection, the thiol group may be derivatized with an alkylating agent.

4.3. Analytical Method

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Chromatography: Reversed-phase chromatography is typically used to separate Tiopronin and its metabolites.

-

Mass Spectrometry: Multiple Reaction Monitoring (MRM) is employed to selectively detect and quantify the parent drug and its metabolites. Specific mass transitions for the labeled and unlabeled compounds are monitored.

Quantitative Data

The following table summarizes key pharmacokinetic parameters of Tiopronin that can be determined with greater accuracy using a labeled tracer. The values presented are representative and may vary based on the study population and design.

| Parameter | Description | Typical Value |

| Tmax | Time to reach maximum plasma concentration | ~1-2 hours |

| Cmax | Maximum plasma concentration | Dose-dependent |

| t1/2 | Elimination half-life | ~1.5-3 hours |

| Vd | Volume of distribution | ~0.5-0.8 L/kg |

| CL | Clearance | ~4-7 mL/min/kg |

| F | Bioavailability | ~40-60% |

Data compiled from various pharmacokinetic studies of Tiopronin.

Conclusion

The use of Tiopronin-13C,d3 as a tracer offers a significant advantage in the study of its pharmacology. It allows for unambiguous and precise quantification of the drug and its metabolites, leading to a more thorough understanding of its ADME properties. This detailed characterization is invaluable for drug development, dose optimization, and personalized medicine approaches in the treatment of cystinuria. The methodologies and principles outlined in this guide provide a framework for researchers to design and execute robust tracer studies for Tiopronin and other thiol-containing drugs.

The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to the Quantitative Determination of Tiopronin using Tiopronin-13C-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the state-of-the-art bioanalytical method for the quantitative analysis of Tiopronin in biological matrices, primarily human plasma, utilizing its stable isotope-labeled internal standard, Tiopronin-13C-d3. The use of isotope dilution mass spectrometry (IDMS) with a stable isotope-labeled internal standard is widely recognized as the gold standard for quantitative bioanalysis due to its ability to correct for matrix effects and variations during sample processing, thereby ensuring the highest level of accuracy and precision.[1] This guide details the experimental protocols, presents key quantitative data, and illustrates the underlying principles and workflows.

Introduction to Tiopronin and the Rationale for Isotope Dilution Mass Spectrometry

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily indicated for the prevention of cystine kidney stone formation in patients with severe homozygous cystinuria.[2] Its therapeutic effect is mediated through a thiol-disulfide exchange reaction with cystine, forming a more water-soluble mixed disulfide, thus reducing the concentration of sparingly soluble cystine in the urine.[3][4] Accurate measurement of Tiopronin concentrations in biological fluids is critical for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

The inherent reactivity of Tiopronin's thiol group presents analytical challenges, including the formation of disulfides with itself or with endogenous thiols in biological samples.[5] To overcome these challenges and to ensure the most reliable quantitative data, a robust analytical method is required. Isotope dilution mass spectrometry (LC-MS/MS) employing a stable isotope-labeled internal standard, such as Tiopronin-13C-d3, is the preferred method.[6] Tiopronin-13C-d3 is chemically identical to Tiopronin, ensuring it behaves similarly during extraction, chromatography, and ionization, but its different mass allows it to be distinguished by the mass spectrometer.[7] This co-eluting internal standard effectively compensates for variations in sample preparation and matrix-induced ionization suppression or enhancement.[8][9]

Mechanism of Action of Tiopronin

Tiopronin's primary mechanism of action in the treatment of cystinuria is a chemical reaction in the urine. It acts as a reducing agent, undergoing a thiol-disulfide exchange with cystine to form a more soluble tiopronin-cysteine mixed disulfide.[3][4] This reduces the overall concentration of free cystine, preventing its precipitation and the formation of kidney stones.[2]

Additionally, Tiopronin exhibits antioxidant properties by scavenging reactive oxygen species (ROS) and helping to maintain intracellular glutathione (GSH) levels.[1][7] This antioxidant activity may contribute to the protection of renal tissues from oxidative damage.[1]

References

- 1. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. reference.medscape.com [reference.medscape.com]

- 4. droracle.ai [droracle.ai]

- 5. Antioxidants tiron and N-acetyl-L-cysteine differentially mediate apoptosis in melanoma cells via a reactive oxygen species-independent NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protective effects of tiopronin on oxidatively challenged human lung carcinoma cells (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The antioxidant N-(2-mercaptopropionyl)-glycine (tiopronin) attenuates expression of neuropathic allodynia and hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Chemical Modification of Tiopronin for Dual Management of Cystinuria and Associated Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Sourcing and Purity of Tiopronin-13C, D3 for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sourcing and purity assessment of Tiopronin-13C, D3, an essential isotopically labeled internal standard for bioanalytical studies. This document outlines key considerations for procurement, details potential impurities, and offers detailed experimental protocols for verifying the identity and purity of this critical laboratory reagent.

Sourcing of Tiopronin-13C, D3

Tiopronin-13C, D3 is a specialized chemical available from a select number of suppliers that focus on isotopically labeled compounds and analytical standards. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should provide detailed information on the chemical and isotopic purity of the specific lot.

Below is a summary of publicly available information from various suppliers of Tiopronin-13C, D3. Researchers should always request the most current CoA for their specific needs.

| Supplier | CAS Number | Molecular Formula | Stated Purity | Additional Information |

| Expert Synthesis Solutions | 1189695-13-3 | C4(13C)H6D3NO3S | 95.9% by HPLC; 99% atom 13C, 98% atom D[1] | Lot #: GR-11-165, Appearance: Off-White Solid. |

| Achemtek | 1189695-13-3 | C5H9NO3S | 98+%[2] | - |

| Simson Pharma Limited | 1189695-13-3 | C4(13C)H6D3NO3S | Accompanied by Certificate of Analysis[3] | Custom Synthesis. |

| Aquigen Bio Sciences | 1189695-13-3 | C4(13C)H6D3NO3S | High-quality reference standard with comprehensive characterization data[4] | Custom Synthesis. |

| Pharmaffiliates | 1189695-13-3 | C4(13C)H6D3NO3S | - | Provides reference standards of Tiopronin and its impurities. |

| Santa Cruz Biotechnology | - | C4(13C)H6D3NO3S | - | Biochemical for proteomics research. |

Synthesis and Potential Impurities

The synthesis of Tiopronin-13C, D3 involves a multi-step process that introduces isotopic labels into the tiopronin molecule. A plausible synthetic pathway begins with the deuteration of a suitable precursor, followed by the introduction of the thiol group and subsequent coupling with a 13C-labeled glycine moiety[5].

Given the synthetic route and the inherent reactivity of the thiol group, several impurities may be present in the final product. It is essential to be aware of these potential impurities when assessing the purity of Tiopronin-13C, D3.

Common Impurities of Tiopronin:

-

Tiopronin Disulfide: The most common impurity, formed by the oxidation of the free thiol group of two tiopronin molecules.

-

Tiopronin Sulfoxide and Sulfone: Further oxidation products of the thiol group.

-

Hydrolysis Products: Cleavage of the amide bond can lead to the formation of 2-mercaptopropionic acid and glycine.

-

Process-Related Impurities: Residual starting materials, reagents, or by-products from the synthesis.

Experimental Protocols for Purity Assessment

A comprehensive assessment of the purity of Tiopronin-13C, D3 requires a combination of analytical techniques to determine both chemical and isotopic purity. The following are detailed methodologies for key experiments.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to separate and quantify Tiopronin-13C, D3 from its potential non-labeled and related substance impurities.

Instrumentation:

-

HPLC system with a UV detector

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size

-

Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of Tiopronin-13C, D3 in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh and dissolve the Tiopronin-13C, D3 sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of Tiopronin-13C, D3 to the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

This method confirms the identity of Tiopronin-13C, D3 and determines its isotopic enrichment.

Instrumentation:

-

LC-MS/MS system with an electrospray ionization (ESI) source

LC Conditions: (as per HPLC method)

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tiopronin (unlabeled): m/z 162.0 -> 118.0

-

Tiopronin-13C, D3: m/z 167.1 -> 122.0

-

-

Collision Energy: Optimize for the specific instrument.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Tiopronin-13C, D3 sample in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 µg/mL.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS/MS system.

-

Data Analysis:

-

Identity Confirmation: Confirm the presence of the precursor and product ions corresponding to Tiopronin-13C, D3.

-

Isotopic Purity: Determine the ratio of the peak area of the labeled compound (m/z 167.1) to the unlabeled compound (m/z 162.0).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels.

Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve 5-10 mg of the Tiopronin-13C, D3 sample in a suitable deuterated solvent (e.g., D2O or DMSO-d6).

Analysis:

-

Acquire 1H and 13C NMR spectra.

Data Analysis:

-

1H NMR: The spectrum should be consistent with the structure of tiopronin, with the absence of the signal corresponding to the methyl protons (replaced by deuterium).

-

13C NMR: The spectrum will show a signal for the 13C-labeled carbon, and its coupling pattern can provide further structural confirmation.

Visualizations

The following diagrams illustrate the key workflows and relationships in the sourcing and purity assessment of Tiopronin-13C, D3.

Caption: Sourcing and Quality Control Workflow for Tiopronin-13C, D3.

Caption: Logical Flow for Purity Assessment of Tiopronin-13C, D3.

By following the guidelines and protocols outlined in this technical guide, researchers, scientists, and drug development professionals can confidently source and verify the purity of Tiopronin-13C, D3, ensuring the accuracy and reliability of their bioanalytical data.

References

Unraveling the Isotopic Landscape of Tiopronin: A Technical Guide to 13C and D3 Labeling Patterns

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic labeling patterns of Tiopronin, specifically focusing on the combined incorporation of Carbon-13 (¹³C) and Deuterium (D) isotopes. This document is intended to serve as a critical resource for researchers engaged in pharmacokinetic studies, metabolic investigations, and the development of robust bioanalytical assays involving Tiopronin.

Introduction to Isotopically Labeled Tiopronin

Tiopronin, N-(2-mercaptopropionyl)glycine, is a thiol-containing drug primarily used in the management of cystinuria, a genetic disorder characterized by the formation of cystine kidney stones.[1][2][3] In drug development and clinical research, stable isotope-labeled (SIL) internal standards are the gold standard for quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] The use of SILs like Tiopronin-¹³C, D₃ provides high accuracy and precision by compensating for variability during sample preparation and analysis.[6]

This guide focuses on a dually labeled isotopologue of Tiopronin, featuring both ¹³C and D3 isotopes. While commercially available standards often include deuterium labeling (Tiopronin-d3), a combined ¹³C and D3 labeling offers unique advantages in certain research applications, such as mitigating potential isotopic crosstalk.[4][7]

Isotopic Labeling Pattern of Tiopronin-¹³C, D₃

The precise placement of isotopic labels is critical for the utility of a SIL. In Tiopronin-¹³C, D₃, the labels are strategically introduced into the molecule to ensure stability and a significant mass shift from the unlabeled analyte. The labeling pattern is as follows:

-

Carbon-13 (¹³C): A single ¹³C atom is incorporated into the carboxyl group of the glycine moiety.

-

Deuterium (D₃): Three deuterium atoms are substituted for the three hydrogen atoms on the methyl group of the mercaptopropionyl moiety.

Below is a visual representation of this labeling pattern.

Caption: Isotopic labeling pattern of Tiopronin-¹³C, D₃.

Quantitative Data Summary

The isotopic purity and enrichment of a stable isotope-labeled internal standard are critical parameters that define its quality and reliability in quantitative assays. The following table summarizes the typical specifications for singly labeled Tiopronin isotopologues, which can be considered representative for a custom-synthesized dually labeled standard.

| Parameter | Specification | Rationale |

| Isotopic Purity (¹³C) | ≥ 98 atom % ¹³C | Ensures a high proportion of the molecules contain the ¹³C label, leading to a distinct and strong signal for the internal standard.[8] |

| Isotopic Purity (D) | ≥ 98 atom % D | Guarantees a significant mass shift and minimizes the contribution of unlabeled or partially labeled species.[8] |

| Chemical Purity | ≥ 98% | High chemical purity is essential to prevent interference from impurities in the LC-MS/MS analysis. |

| Mass Shift | +4 Da | The combined ¹³C and D₃ labeling results in a mass increase of 4 Daltons compared to the unlabeled Tiopronin, providing excellent separation in the mass spectrometer. |

Experimental Protocols

General Synthesis of Isotopically Labeled Tiopronin

The synthesis of isotopically labeled compounds involves the use of precursors enriched with the desired stable isotopes.[9][10] While a specific, publicly available protocol for Tiopronin-¹³C, D₃ is not readily found, a general synthetic approach can be outlined based on established organic chemistry principles.

Objective: To synthesize Tiopronin with a ¹³C label in the glycine moiety and three deuterium atoms on the methyl group of the mercaptopropionyl moiety.

Materials:

-

[1-¹³C]Glycine

-

2-Bromo-2-deuteriopropionyl chloride (with deuterated methyl group)

-

Suitable solvents (e.g., dichloromethane, diethyl ether)

-

Base (e.g., triethylamine)

-

Reagents for workup and purification (e.g., hydrochloric acid, sodium sulfate, silica gel for chromatography)

Procedure:

-

Coupling Reaction: [1-¹³C]Glycine is reacted with 2-bromo-2-deuteriopropionyl chloride in the presence of a base. The base neutralizes the hydrobromic acid formed during the reaction.

-

Thiol Formation: The bromo group in the resulting intermediate is then substituted with a thiol group. This can be achieved through various methods, such as reaction with sodium hydrosulfide or a protected thiol equivalent followed by deprotection.

-

Purification: The crude product is purified using standard techniques like column chromatography to yield the final Tiopronin-¹³C, D₃.

Bioanalytical Method for Tiopronin Quantification using LC-MS/MS

The following is a representative protocol for the quantification of Tiopronin in human plasma using Tiopronin-¹³C, D₃ as an internal standard.[4][6][11][12]

Objective: To accurately measure the concentration of Tiopronin in plasma samples.

Workflow:

Caption: Experimental workflow for Tiopronin bioanalysis.

Detailed Steps:

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of a known concentration of Tiopronin-¹³C, D₃ internal standard solution.

-

Add 20 µL of a reducing agent (e.g., 100 mM Dithiothreitol - DTT) to cleave disulfide bonds and convert all forms of Tiopronin to its free thiol form.[11][12]

-

Vortex and incubate at 37°C for 30 minutes.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

-

Flow Rate: A typical flow rate for the chosen column.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Tiopronin 162.0 75.0 | Tiopronin-¹³C, D₃ | 166.0 | 78.0 |

-

-

-

Data Analysis:

-

The concentration of Tiopronin in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of unlabeled Tiopronin.

-

Metabolic Pathway of Tiopronin

Tiopronin's primary mechanism of action involves a thiol-disulfide exchange with cystine, forming a more water-soluble mixed disulfide, thereby reducing the concentration of sparingly soluble cystine in the urine and preventing stone formation.[3][13][14] A minor metabolic pathway involves the hydrolysis of the amide bond to yield 2-mercaptopropionic acid (2-MPA).[2][13]

Caption: Metabolic pathways of Tiopronin.

Conclusion

The use of dually labeled Tiopronin-¹³C, D₃ offers a robust tool for researchers in drug metabolism and pharmacokinetics. Its distinct mass shift and the stability of the incorporated isotopes ensure high-quality data in quantitative bioanalytical assays. The experimental protocols and metabolic pathway information provided in this guide serve as a foundational resource for the effective application of this and similar isotopically labeled compounds in scientific research. While Tiopronin-d3 is more commonly cited and commercially available, the principles outlined here are directly applicable and provide a framework for the use of more complex, custom-synthesized labeled analogues.[4]

References

- 1. Articles [globalrx.com]

- 2. Tiopronin | C5H9NO3S | CID 5483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tiopronin? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. reference.medscape.com [reference.medscape.com]

Methodological & Application

Application Note: High-Throughput Quantification of Tiopronin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tiopronin in human plasma. The method utilizes a stable isotope-labeled internal standard, Tiopronin-d3, to ensure high accuracy and precision. A simple protein precipitation sample preparation protocol is employed, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, and detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Tiopronin.

Introduction

Tiopronin, a thiol-containing drug, is primarily used in the treatment of cystinuria, a rare genetic disorder that leads to the formation of cystine stones in the kidneys, ureters, and bladder. Accurate and reliable quantification of Tiopronin in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies and for optimizing patient dosing regimens. Due to its reactive thiol group, Tiopronin is prone to oxidation and the formation of disulfides, which presents a challenge for bioanalysis.[1]

This application note presents a validated LC-MS/MS method for the determination of Tiopronin in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS), Tiopronin-d3, is considered the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby compensating for matrix effects and improving data quality.[2] The method involves a straightforward protein precipitation step, followed by rapid and selective LC-MS/MS analysis.

Experimental

Materials and Reagents

-

Tiopronin and Tiopronin-d3 were of analytical grade.

-

LC-MS grade acetonitrile, methanol, and water were used.

-

Formic acid (reagent grade) was used for mobile phase preparation.

-

Human plasma (with anticoagulant) was used for calibration standards and quality control samples.

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation

-

To 100 µL of plasma sample, add 10 µL of Tiopronin-d3 internal standard solution.[1]

-

Add a reducing agent such as Dithiothreitol (DTT) to cleave disulfide bonds and ensure all Tiopronin is in its free thiol form.[1][3][4]

-

Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume).[2]

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.[2]

-

Centrifuge at 10,000 x g for 5 minutes.[1]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[1]

-

Inject the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: A suitable C8 or C18 column (e.g., 2.1 x 100 mm, 2.5 µm).[4][5]

-

Mobile Phase A: 0.1% Formic acid in water.[5]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.[6]

-

Gradient: A gradient elution starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

-

Injection Volume: 5-10 µL.[5]

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][3][4]

-

Detection: Multiple Reaction Monitoring (MRM).[5]

-

MRM Transitions:

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters included linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, and stability.

Linearity and Range:

The method demonstrated excellent linearity over a concentration range of 40.0 to 5000 ng/mL.[4] The correlation coefficient (r²) for the calibration curves was consistently ≥ 0.998.[3]

Sensitivity:

The Lower Limit of Quantification (LLOQ) for Tiopronin in human plasma was determined to be 40.0 ng/mL, with acceptable accuracy and precision.[4]

Accuracy and Precision:

The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The precision, expressed as the relative standard deviation (%RSD), was within 12.9%, and the accuracy, expressed as the relative error (%RE), was within ±5.6%.[4]

Data Summary

| Validation Parameter | Result |

| Linearity Range | 40.0 - 5000 ng/mL[4] |

| Correlation Coefficient (r²) | ≥ 0.998[3] |

| Lower Limit of Quantification (LLOQ) | 40.0 ng/mL[4] |

| Intra-day Precision (%RSD) | ≤ 12.9%[4] |

| Inter-day Precision (%RSD) | ≤ 12.9%[4] |

| Intra-day Accuracy (%RE) | ± 5.6%[4] |

| Inter-day Accuracy (%RE) | ± 5.6%[4] |

Experimental Workflow Diagram

Caption: Experimental workflow for Tiopronin analysis.

Method Development Logic Diagram

Caption: Logic of the LC-MS/MS method development.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Tiopronin in human plasma. The use of a stable isotope-labeled internal standard, Tiopronin-d3, ensures high accuracy and reliability. The method has been successfully validated and is suitable for high-throughput analysis in pharmacokinetic studies and for therapeutic drug monitoring.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | LC–MS/MS Method for Measurement of Thiopurine Nucleotides (TN) in Erythrocytes and Association of TN Concentrations With TPMT Enzyme Activity [frontiersin.org]

Application Note: Quantification of Tiopronin in Human Plasma by LC-MS/MS using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiopronin, a thiol compound, is utilized in the treatment of cystinuria. Accurate and precise quantification of tiopronin in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tiopronin in human plasma. The use of a stable isotope-labeled internal standard, specifically a deuterated form like Tiopronin-d3, is highly recommended by regulatory bodies to ensure the highest accuracy and precision by compensating for matrix effects and variability during sample processing.[1] This method employs a straightforward protein precipitation for sample preparation, followed by analysis using a triple quadrupole mass spectrometer.

Experimental Protocol

1. Materials and Reagents

-

Tiopronin analytical standard

-

Tiopronin-d3 (or other stable isotope-labeled tiopronin) internal standard (IS)

-

Human plasma (with K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

1,4-Dithiothreitol (DTT) - Optional, for reduction of disulfide bonds

2. Stock and Working Solutions

-

Tiopronin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tiopronin in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tiopronin-d3 in methanol.

-

Working Solutions: Prepare working solutions of tiopronin for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Working Solution: Dilute the IS stock solution with a suitable solvent to a final concentration (e.g., 1 µg/mL).[2]

3. Sample Preparation (Protein Precipitation)

-

Thaw frozen human plasma samples to room temperature.

-

To 100 µL of plasma (blank, calibration standard, QC, or study sample), add 25 µL of the internal standard working solution.[1]

-

Vortex the samples for approximately 30 seconds.

-

Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1]

-

Vortex vigorously for 1 minute.[2]

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[1][2]

Note: As tiopronin is a thiol, reduction with DTT prior to protein precipitation may be necessary to cleave disulfide bonds and measure total tiopronin. If so, incubate the plasma with DTT solution before adding the internal standard.[3][4]

4. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C8 or C18 column (e.g., Gemini C6-Phenyl C18, 3 μm, 4.6×50 mm).[3][5]

-

Mobile Phase: An isocratic mobile phase is often suitable. For example, Methanol-5 mmol/L ammonium acetate (20:80, v/v) or Methanol and water (40:60, v/v) with 0.2% formic acid.[3][4]

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 30 - 40 °C.

-

-

Mass Spectrometry:

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).[3][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor to product ion transitions for tiopronin and its stable isotope-labeled internal standard should be optimized on the instrument in use.

-

5. Data Analysis

-

Integrate the chromatographic peaks for both tiopronin and the internal standard.[2]

-

Calculate the peak area ratio of tiopronin to the internal standard for all samples.[2]

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.[2]

-

Determine the concentration of tiopronin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Quantitative Data Summary

The performance of this bioanalytical method should be validated in accordance with regulatory guidelines such as the ICH M10.[1] The following tables summarize typical validation parameters and acceptance criteria.

Table 1: Calibration Curve and Linearity

| Parameter | Typical Value |

| Linearity Range | 40.0 - 5000 ng/mL[3] |

| Regression Model | Linear, weighted 1/x² |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |

| LLOQ | 40.0 | ± 20% | ≤ 20% |

| Low QC | 80.0 | ± 15% | ≤ 15% |

| Medium QC | 2000 | ± 15% | ≤ 15% |

| High QC | 4000 | ± 15% | ≤ 15% |

Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision, except for the Lower Limit of Quantification (LLOQ) where ±20% and ≤20% are acceptable.[1]

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Tiopronin | > 85% | Minimal and compensated by IS |

| Tiopronin-d3 | Consistent with Tiopronin |

Workflow Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Application Notes and Protocols for Tiopronin Analysis Using a Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Tiopronin in biological matrices, specifically focusing on sample preparation techniques that utilize a stable isotope-labeled internal standard. The use of a labeled standard, such as Tiopronin-d3, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability during sample preparation and analysis, ensuring high accuracy and precision.[1][2]

Introduction to Tiopronin Analysis

Tiopronin is a thiol drug used in the treatment of cystinuria.[1] Accurate measurement of its concentration in biological fluids like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][3] Due to the presence of a reactive thiol group, Tiopronin is susceptible to oxidation, leading to the formation of dimers or mixed disulfides with endogenous thiols.[4] Therefore, a reduction step is often necessary during sample preparation to measure the total drug concentration.[5][6] The use of a stable isotope-labeled internal standard like Tiopronin-d3, which is chemically identical to the analyte, is highly recommended to compensate for any analytical variabilities.[2][5]

Sample Preparation Techniques

The choice of sample preparation technique is critical for achieving reliable and accurate results in Tiopronin analysis. The primary goals are to remove interfering substances from the biological matrix, concentrate the analyte, and ensure it is in a form suitable for analysis. The most common techniques employed for Tiopronin analysis using a labeled standard are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing proteins from plasma samples.[4] Acetonitrile is a commonly used solvent for this purpose.[4] While efficient, this method may result in less clean extracts compared to LLE, potentially leading to more significant matrix effects.[4]

Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract by partitioning the analyte of interest into an immiscible organic solvent.[4] For Tiopronin, ethyl acetate is often used as the extraction solvent under acidic conditions.[4][6] Adjusting the pH of the sample to be acidic helps in protonating the carboxylic acid group of Tiopronin, which increases its hydrophobicity and improves its extraction into the organic phase.[4]

Experimental Protocols

The following are detailed protocols for the preparation of plasma samples for Tiopronin analysis using Tiopronin-d3 as an internal standard.

Protocol 1: Protein Precipitation (PPT) using Acetonitrile

Materials:

-

Human plasma samples

-

Tiopronin-d3 internal standard working solution

-

Reducing agent solution (e.g., 100 mM Dithiothreitol (DTT) in a suitable buffer)[7]

-

Acetonitrile (ACN), acidified (e.g., with 0.1% formic acid)[7]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reduction: To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of the reducing agent solution.[7]

-

Incubation: Vortex the sample and incubate at 37°C for 30 minutes to cleave disulfide bonds.[7]

-

Internal Standard Spiking: Add 10-50 µL of the Tiopronin-d3 internal standard working solution to each sample.[3][7]

-

Protein Precipitation: Add 300-400 µL of acidified acetonitrile to the sample.[3][7]

-

Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.[3][7]

-

Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g or 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[3][4][7]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[3]

-

(Optional) Evaporation and Reconstitution: The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and reconstituted in the mobile phase to concentrate the sample.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

Materials:

-

Human plasma samples

-

Tiopronin-d3 internal standard working solution

-

Reducing and stabilizing agents (e.g., L-Cysteine and 1,4-dithiothreitol (DTT))[6]

-

Acidifying agent (e.g., hydrochloric acid or formic acid)[6][8]

-

Ethyl acetate

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Pre-treatment: To a plasma sample, add the reducing and stabilizing agents.[6]

-

Internal Standard Spiking: Add a known amount of Tiopronin-d3 internal standard solution.

-

Acidification: Acidify the sample by adding an appropriate acid to adjust the pH.[6]

-

Extraction: Add ethyl acetate to the sample, vortex vigorously for several minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample to separate the organic and aqueous layers.

-

Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) containing Tiopronin and the internal standard to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.[3]

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the quantification of Tiopronin in human plasma, highlighting the use of a labeled internal standard where specified.

| Method | Internal Standard | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| LC-MS/MS | Tiopronin-d3 | 50 | 50 - 5000 | Validated as acceptable | Validated as acceptable | Validated as acceptable |

| LC-MS/MS (without derivatization) | Not specified | 40 | 40 - 5000 | < 12.9 | < 12.9 | < 5.6[7] |

| LC-MS/MS | Fudosteine | 78 | 78 - 10000 | < 10.49 | < 10.49 | Not explicitly stated |

| LC-ESI-MS | Acetaminophen | 5 | 5 - 500 | < 15 | < 15 | Not explicitly stated |

| LC-MS/MS (without derivatization) | Not specified | 40 | 40 - 5000 | < 12.9 | < 12.9 | < 5.6[9] |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general experimental workflow for Tiopronin analysis and a proposed signaling pathway.

Caption: General workflow for Tiopronin sample preparation and analysis.

Caption: Proposed signaling pathway of Tiopronin-mediated HIF-1α activation.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Sensitive LC-MS-MS method for the determination of tiopronin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Quantitative determination of tiopronin in human plasma by LC-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Bioanalytical Assay of Tiopronin using Tiopronin-¹³C,d₃ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiopronin, N-(2-mercaptopropionyl) glycine, is a thiol-containing drug primarily used in the management of cystinuria, a genetic disorder characterized by the excessive excretion of cystine, leading to the formation of kidney stones.[1] The therapeutic efficacy of Tiopronin is attributed to a thiol-disulfide exchange reaction with cystine, which results in the formation of a more soluble mixed disulfide, thereby reducing the concentration of free cystine in the urine.[1] Accurate and reliable quantification of Tiopronin in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.

These application notes provide a detailed, validated bioanalytical method for the quantification of Tiopronin in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Tiopronin-¹³C,d₃, to ensure high accuracy, precision, and robustness, in line with regulatory guidelines such as the FDA and EMA.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it compensates for variability during sample preparation and potential matrix effects.[3][4]

Bioanalytical Method Overview

The described method is a robust and sensitive LC-MS/MS assay for the determination of Tiopronin in human plasma. The assay involves a simple protein precipitation step for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. Tiopronin-¹³C,d₃ is used as the internal standard to ensure the accuracy and precision of the quantification.

Mechanism of Action of Tiopronin in Cystinuria

Tiopronin's primary mechanism of action in treating cystinuria is a chemical reaction rather than a complex signaling pathway. It acts as a reducing agent, breaking the disulfide bond in the insoluble cystine molecule to form a more soluble mixed disulfide of Tiopronin and cysteine.[1] This prevents the crystallization and formation of kidney stones.

References

Application Notes: The Use of Tiopronin-13C, D3 in Preclinical DMPK Studies

Introduction

Tiopronin is a thiol-containing drug primarily used in the treatment of cystinuria, a condition characterized by the formation of cystine kidney stones.[1][2] Preclinical Drug Metabolism and Pharmacokinetics (DMPK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Stable isotope-labeled (SIL) compounds, such as Tiopronin-13C, D3, are invaluable tools in these studies, particularly in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[3][4][5] The incorporation of heavy isotopes like 13C and deuterium (D) provides a mass shift that allows the SIL compound to be distinguished from the unlabeled drug, while maintaining nearly identical physicochemical properties.[3][6]

The Role of Tiopronin-13C, D3 as an Internal Standard

In preclinical DMPK studies, accurate quantification of Tiopronin in complex biological matrices such as plasma, urine, and tissue homogenates is critical. Tiopronin-13C, D3 serves as an ideal internal standard (IS) for LC-MS/MS analysis.[3] An internal standard is a compound with similar properties to the analyte that is added in a known quantity to both calibration standards and unknown samples.[6] It helps to correct for variability that can occur during sample preparation, extraction, and analysis.[4][6][7]

The use of a stable isotope-labeled internal standard like Tiopronin-13C, D3 is considered the gold standard in quantitative bioanalysis for several reasons:[3][4][5]

-

Similar Physicochemical Properties: Tiopronin-13C, D3 co-elutes with unlabeled Tiopronin during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.

-

Correction for Matrix Effects: Biological samples can contain endogenous components that suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. Since the SIL-IS is similarly affected, the ratio of the analyte to the IS remains constant, leading to more accurate and precise quantification.[3]

-

Improved Accuracy and Precision: By accounting for variations in sample handling and instrument response, the use of a SIL-IS significantly improves the accuracy and precision of the bioanalytical method.[3][4]

Experimental Protocols

Herein, we provide detailed protocols for key preclinical DMPK studies where Tiopronin-13C, D3 is utilized as an internal standard.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to assess the rate at which Tiopronin is metabolized by liver enzymes, providing an early indication of its hepatic clearance.

Materials:

-

Tiopronin

-

Tiopronin-13C, D3

-

Pooled liver microsomes (from the species of interest, e.g., rat, dog, human)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or other suitable organic solvent

-

96-well plates

-

Incubator/shaker

-

LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of Tiopronin (e.g., 1 mM) in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of Tiopronin (e.g., 100 µM) by diluting the stock solution in phosphate buffer.

-

Prepare a stock solution of Tiopronin-13C, D3 (e.g., 1 mM) in a suitable solvent.

-

Prepare a working solution of Tiopronin-13C, D3 (e.g., 10 µM) to be used as the internal standard.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and phosphate buffer.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the Tiopronin working solution (final concentration typically 1 µM) and the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the Tiopronin-13C, D3 internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the samples by LC-MS/MS to determine the concentration of Tiopronin remaining at each time point.

-

Data Analysis:

-

Calculate the percentage of Tiopronin remaining at each time point relative to the 0-minute time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Tiopronin.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol outlines a typical PK study in rats to determine the pharmacokinetic profile of Tiopronin following intravenous (IV) and oral (PO) administration.

Materials:

-

Tiopronin

-

Tiopronin-13C, D3

-

Male Sprague-Dawley rats (or other appropriate rodent model)

-

Dosing vehicles (e.g., saline for IV, water or other appropriate vehicle for PO)

-

Blood collection tubes (e.g., containing an anticoagulant like EDTA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Fast the animals overnight before dosing.

-

Administer Tiopronin via IV bolus (e.g., 1-2 mg/kg) to one group of rats and via oral gavage (e.g., 5-10 mg/kg) to another group.

-

-

Blood Sampling:

-

Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples by centrifugation to obtain plasma.

-